molecular formula C5H6BrN3O2S B8460678 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole

5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole

Cat. No.: B8460678
M. Wt: 252.09 g/mol
InChI Key: USFVRYGJAKLMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole is a chemical compound belonging to the class of 1,2,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and bromoacetamido groups in the structure of this compound imparts unique chemical properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction leads to the formation of the desired thiadiazole derivative, which can be further modified to introduce the bromoacetamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A closely related compound with similar biological activities.

    5-Methyl-1,2,4-thiadiazole: Another thiadiazole derivative with distinct chemical properties.

    4-Amino-1,2,4-thiadiazole: Known for its antimicrobial and anticancer activities.

Uniqueness

5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole stands out due to the presence of both methoxy and bromoacetamido groups, which impart unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C5H6BrN3O2S

Molecular Weight

252.09 g/mol

IUPAC Name

2-bromo-N-(3-methoxy-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C5H6BrN3O2S/c1-11-4-8-5(12-9-4)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10)

InChI Key

USFVRYGJAKLMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-amino-3-methoxy-[1,2,4]thiadiazole (1.31 g, 10 mmol) in THF (25 mL) was added triethylamine (2.22 g, 11 mmol) followed by dropwise addition of bromoacetyl bromide (1.52 g, 15 mmol). The resulting mixture was stirred at room temperature for 16 h. The mixture was diluted with water (25 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers was dried (sodium sulfate), filtered and concentrated in vacuo. Purification by column chromatography on silica gel using a solvent gradient of a mixture of dichloromethane and methanol (98/2, 97/3 and 96/4) afforded 3-methoxy-5-bromoacetamido-[1,2,4]thiadiazole as a white solid (1.26 g, 50%). M.p. 198-199° C.; 1H-NMR (CDCl3) δ 13.10 (br. s, 1H, NH), 4.28 (s, 2H, CH2), 4.11 (s, 3H, OMe); 13C-NMR (CDCl3) δ 176.8 (C3), 166.9 (C5), 166.6 (C═O), 56.9 (OMe), 25.9 (CH2).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.